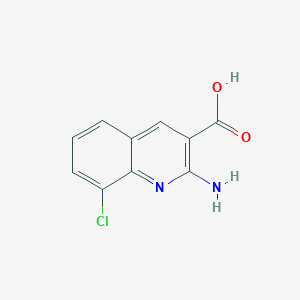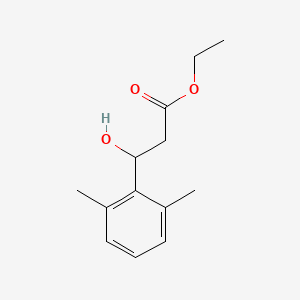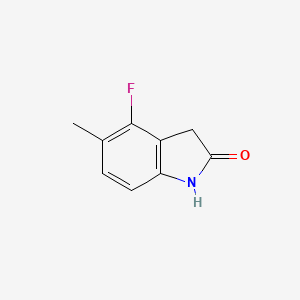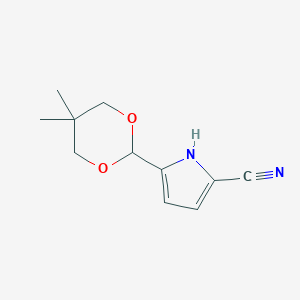
2-Amino-8-chloroquinoline-3-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Amino-8-chloroquinoline-3-carboxylic acid is a heterocyclic aromatic compound that belongs to the quinoline family. Quinoline derivatives are known for their broad spectrum of biological activities and have been extensively studied for their potential applications in medicinal chemistry. The presence of both amino and carboxylic acid functional groups in this compound makes it a versatile intermediate for various chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-8-chloroquinoline-3-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-chloroquinoline-3-carbaldehyde with ammonia or an amine source in the presence of a catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as dimethylformamide (DMF) or acetonitrile.
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis starting from commercially available quinoline derivatives. The process may include halogenation, amination, and carboxylation steps, each optimized for yield and purity. Catalysts such as palladium on carbon (Pd/C) and bases like triethylamine are commonly used to facilitate these reactions.
Analyse Chemischer Reaktionen
Types of Reactions: 2-Amino-8-chloroquinoline-3-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols.
Oxidation and Reduction: The amino group can be oxidized to a nitro group or reduced to form different derivatives.
Coupling Reactions: The carboxylic acid group can participate in coupling reactions to form amides or esters.
Common Reagents and Conditions:
Substitution Reactions: Reagents like sodium azide or phenylacetylene in the presence of palladium catalysts.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Major Products:
- Substituted quinolines, nitroquinolines, and various amide or ester derivatives.
Wissenschaftliche Forschungsanwendungen
2-Amino-8-chloroquinoline-3-carboxylic acid has found applications in various fields of scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 2-Amino-8-chloroquinoline-3-carboxylic acid involves its interaction with specific molecular targets. The amino and carboxylic acid groups allow it to form hydrogen bonds and ionic interactions with enzymes and receptors. This can lead to inhibition of enzyme activity or modulation of receptor function, thereby exerting its biological effects. The exact pathways and targets may vary depending on the specific application and derivative of the compound.
Vergleich Mit ähnlichen Verbindungen
2-Chloroquinoline-3-carbaldehyde: Shares the quinoline core but lacks the amino and carboxylic acid groups.
8-Chloroquinoline: Similar structure but without the amino and carboxylic acid functionalities.
Quinoline-3-carboxylic acid: Lacks the chlorine and amino groups.
Uniqueness: 2-Amino-8-chloroquinoline-3-carboxylic acid is unique due to the presence of both amino and carboxylic acid groups, which provide versatility in chemical reactions and potential biological activities. Its ability to undergo various substitutions and form diverse derivatives makes it a valuable compound in research and industrial applications.
Eigenschaften
Molekularformel |
C10H7ClN2O2 |
|---|---|
Molekulargewicht |
222.63 g/mol |
IUPAC-Name |
2-amino-8-chloroquinoline-3-carboxylic acid |
InChI |
InChI=1S/C10H7ClN2O2/c11-7-3-1-2-5-4-6(10(14)15)9(12)13-8(5)7/h1-4H,(H2,12,13)(H,14,15) |
InChI-Schlüssel |
ITDJBZGXFREOIG-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=CC(=C(N=C2C(=C1)Cl)N)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-(Trifluoromethoxy)benzo[d]isothiazole](/img/structure/B13670024.png)


![1-(Imidazo[1,5-a]pyridin-5-yl)ethanone](/img/structure/B13670039.png)


![Ethyl benzo[d]oxazole-4-carboxylate](/img/structure/B13670058.png)

![8-Chloropyrido[3,4-d]pyrimidine](/img/structure/B13670070.png)





